1,2-Bis(epoxybutyl)carborane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C10H15B10O2/c1(7-5-21-7)2-9-10(4-3-8-6-22-8)11-13-14-15-16-17-18-19-20(9)12-10/h7-9H,1-6H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVPPQHNJBCMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B][B]C2([B]B(C2CCC3CO3)[B][B][B]1)CCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15B10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1,2-Bis(epoxybutyl)carborane

Abstract

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of 1,2-Bis(epoxybutyl)carborane, a novel bifunctional carborane derivative. Carboranes, with their unique icosahedral cage structure composed of boron and carbon atoms, offer exceptional thermal and chemical stability.[1][2] Functionalizing the carborane cage with reactive moieties like epoxy groups opens up a wide range of possibilities for the development of advanced polymers, adhesives, and materials for biomedical applications, including Boron Neutron Capture Therapy (BNCT).[2][3] This document outlines a detailed, step-by-step synthetic protocol, starting from the readily available 1,2-dicarba-closo-dodecaborane. Furthermore, it delves into the essential analytical techniques required for the comprehensive characterization of the target molecule, including predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in the fields of materials science, medicinal chemistry, and drug development.

Introduction: The Potential of Functionalized Carboranes

The icosahedral carboranes, particularly the closo-isomers, are a fascinating class of compounds characterized by their three-dimensional aromaticity and remarkable stability.[1][2] The most studied isomer, 1,2-dicarba-closo-dodecaborane (ortho-carborane), possesses two acidic C-H vertices that serve as convenient handles for a wide array of chemical modifications.[4] This allows for the incorporation of carborane cages into various molecular architectures, imparting properties such as enhanced thermal stability, hydrophobicity, and the potential for neutron capture.[2][5]

The introduction of epoxy functionalities onto a carborane core, as in the target molecule this compound, is of significant interest. The epoxy rings are versatile reactive sites that can undergo ring-opening reactions with a variety of nucleophiles, making this molecule an excellent building block for cross-linked polymers and hybrid materials with potentially superior thermal and mechanical properties.[6][7] This guide presents a plausible and detailed approach to the synthesis and characterization of this promising compound.

Proposed Synthesis of this compound

The proposed synthesis is a three-step process commencing with the commercially available 1,2-dicarba-closo-dodecaborane. The overall workflow is depicted in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Step 1: Dilithiation of 1,2-Dicarba-closo-dodecaborane

The initial step involves the deprotonation of the two acidic C-H bonds of the ortho-carborane cage using a strong base, typically an organolithium reagent like n-butyllithium.[4] This reaction proceeds readily to form the dianionic 1,2-dilithio-1,2-dicarba-closo-dodecaborane, a key intermediate for subsequent functionalization.

Protocol:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-dicarba-closo-dodecaborane (1.0 eq).

-

Dissolve the carborane in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 eq, typically 1.6 M in hexanes) dropwise via the dropping funnel while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. The resulting slurry of the dilithio salt is used directly in the next step.

Step 2: Dialkylation with 4-Bromo-1-butene

The nucleophilic dilithiated carborane is then reacted with an electrophilic alkylating agent, 4-bromo-1-butene, to introduce the butenyl side chains. This reaction is a standard method for forming C-C bonds at the carbon vertices of the carborane cage.

Protocol:

-

Cool the freshly prepared solution of 1,2-dilithio-1,2-dicarba-closo-dodecaborane back to -78 °C.

-

Slowly add a solution of 4-bromo-1-butene (2.5 eq) in anhydrous THF to the reaction mixture.

-

After the addition, allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 1,2-Bis(but-3-en-1-yl)-1,2-dicarba-closo-dodecaborane, by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 3: Epoxidation of the Terminal Alkenes

The final step is the epoxidation of the terminal double bonds of the butenyl side chains. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Protocol:

-

Dissolve the purified 1,2-Bis(but-3-en-1-yl)-1,2-dicarba-closo-dodecaborane (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the final product, this compound, by column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

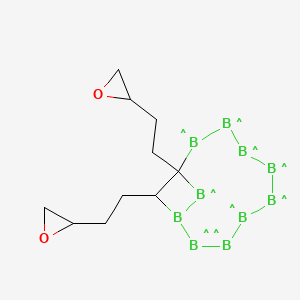

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of carborane derivatives.[8] A combination of ¹H, ¹³C, and ¹¹B NMR experiments should be performed.

| Predicted NMR Data for this compound | |

| Technique | Predicted Chemical Shifts (δ, ppm) and Multiplicities |

| ¹H NMR | 3.0-3.2 (m, 2H, -CH- of epoxy), 2.5-2.8 (m, 4H, -CH₂- of epoxy), 1.5-2.5 (m, 8H, -CH₂CH₂-), 1.5-3.5 (broad, 10H, B-H) |

| ¹³C NMR | ~70-80 (C-carborane), ~52 (-CH- of epoxy), ~47 (-CH₂- of epoxy), ~25-35 (-CH₂CH₂-) |

| ¹¹B NMR | A series of broad, overlapping resonances between 0 and -15 ppm, characteristic of the closo-carborane cage.[9] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

| Predicted FT-IR Data for this compound | |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| B-H stretch | ~2600 (strong, characteristic of carborane) |

| C-H stretch (alkyl) | 2850-2960 |

| C-O stretch (epoxy) | 1250 (asymmetric ring stretch), 820-950 (symmetric ring stretch) |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and confirm the elemental composition of the synthesized compound. The molecular formula is C₁₀H₂₄B₁₀O₂.[10]

| Predicted Mass Spectrometry Data | |

| Technique | Expected Observation |

| High-Resolution MS (HRMS) | The calculated exact mass of the molecular ion [M]⁺ should be confirmed, showing the characteristic isotopic pattern of the ten boron atoms. |

Conclusion

This technical guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of this compound. The proposed multi-step synthesis is based on well-established reactions in carborane chemistry and standard organic transformations. The comprehensive characterization plan, utilizing NMR, FT-IR, and MS, will ensure the unambiguous identification and purity assessment of the final product. The successful synthesis of this bifunctional carborane derivative will provide a valuable building block for the development of novel high-performance materials and potential therapeutic agents.

References

-

Synthesis and Reactivity of 4,5-[1,2-Dicarba-closo-dodecaborano(12)]-1,3-diselenacyclopentane: Opening of the Icosahedron to Give a Zwitterionic Intermediate and Conversion into 7,8-Dicarba-nido-undecaborate(1−). ResearchGate. Available at: [Link]

-

Recent Advances in Carborane-Based Crystalline Porous Materials. MDPI. Available at: [Link]

-

Synthesis and characterization of carborane containing polyester and derived polyuretahne adhesives. ResearchGate. Available at: [Link]

-

Syntheses and reductions of C-dimesitylboryl-1,2-dicarba-closo-dodecaboranes. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Synthesis and Characterization of Poly(carborane-siloxane-acetylene). ACS Publications. Available at: [Link]

-

Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties. PMC - NIH. Available at: [Link]

-

Carborane-Containing Polymers: Synthesis, Properties, and Applications. PMC - NIH. Available at: [Link]

-

CH4 Purification by a Carborane-Based Metal–Organic Framework with Rare Tetranuclear Copper Nodes. ACS Publications. Available at: [Link]

-

1-Phenyl-1,2-dicarba-closo-dodecaborane, 1-Ph-1,2-closo-C2B10H11. Synthesis, Characterization, and Structure As Determined in the Gas Phase by Electron Diffraction, in the Crystalline Phase at 199 K by X-ray Diffraction, and by ab Initio Computations. ACS Publications. Available at: [Link]

-

Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Publications. Available at: [Link]

-

General structure of 1,2-dicarba-closo-dodecaborane(12) (left) and... ResearchGate. Available at: [Link]

-

1,7-dicarba-closo-dodecaborane (12). Barriers to rotation and the aromaticity of the carborane cage. Journal of the American Chemical Society. Available at: [Link]

-

Practical Synthesis of 1,12-Difunctionalized o‑Carborane for the Investigation of Polar Liquid Crystals. Vanderbilt University. Available at: [Link]

-

NMR of carboranes. ResearchGate. Available at: [Link]

- Preparation and purification method of high-purity diborane. Google Patents.

-

CARBORANE CHEMISTRY: SYNTHESIS AND POLYMERIZATION. DTIC. Available at: [Link]

-

Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. MDPI. Available at: [Link]

-

Combining Two Types of Boron in One Molecule (To the 60th Anniversary of the First Synthesis of Carborane). MDPI. Available at: [Link]

-

Synthesis and Structure of the Bis- and Tris-Polyhedral Hybrid Carboranoclathrochelates with Functionalizing Biorelevant Substituents—The Derivatives of Propargylamine Iron(II) Clathrochelates with Terminal Triple C≡C Bond(s). PMC - NIH. Available at: [Link]

-

Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms. Chemical Reviews. Available at: [Link]

-

Bis(CBT)palladium(II) Derivatives (CBT = m-carborane-1-thiolate): Synthesis, Molecular Structure, and Physicochemical Properties. IRIS Unibas. Available at: [Link]

-

Analytical Techniques:IR, NMR, Mass Spect - Part 1 of 4 Exam Prep. Pearson. Available at: [Link]

-

NMR methods for the analysis of mixtures. PMC - NIH. Available at: [Link]

Sources

- 1. Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unibas.it [iris.unibas.it]

- 4. Syntheses and reductions of C-dimesitylboryl-1,2-dicarba-closo-dodecaboranes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biosynth.com [biosynth.com]

Introduction: The Unique Synergy of Carborane Cages and Epoxy Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Bis(epoxybutyl)carborane

For Researchers, Scientists, and Drug Development Professionals

This compound is a specialized organoboron compound that merges the exceptional thermal and chemical stability of an icosahedral carborane cage with the versatile reactivity of epoxy functional groups. Carboranes, a class of electron-delocalized clusters composed of boron and carbon atoms, are renowned for their three-dimensional aromaticity, hydrophobicity, and robustness under harsh conditions.[1][2][] When incorporated into polymer backbones, these cages can significantly enhance thermal stability, leading to materials that resist degradation at extreme temperatures.[4][5]

The two epoxybutyl groups attached to the carbon vertices of the ortho-carborane cage serve as reactive sites for polymerization. The tensioned three-membered epoxide ring is susceptible to ring-opening reactions with a variety of curing agents, allowing the monomer to form highly cross-linked, durable polymer networks.[1][6] This unique combination of a stable core and reactive functionalities makes this compound a compelling building block for advanced materials, including high-temperature adhesives, radiation-shielding composites, and precursors for advanced ceramics.[2][4][7] This guide provides a detailed examination of its synthesis, core physicochemical properties, and the experimental methodologies used for its characterization and application.

Molecular Structure and Synthesis

The fundamental structure of this compound consists of a closo-1,2-carborane cage where each of the two carbon atoms is functionalized with an epoxybutyl chain.

Caption: Molecular structure of this compound.

Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process that begins with the functionalization of the acidic C-H bonds of the ortho-carborane cage. The slightly acidic protons on the carbon atoms (pKa ≈ 22) can be deprotonated using a strong base like n-butyllithium (n-BuLi) to form a dilithio-carborane intermediate.[1][2] This highly reactive nucleophile can then be reacted with an appropriate electrophile, such as 4-bromo-1-butene, to attach the butyl chains. The final step involves the epoxidation of the terminal double bonds.

Caption: General synthetic workflow for this compound.

Core Physicochemical Properties

The properties of this compound are a direct reflection of its unique hybrid structure.

General and Thermal Properties

The most significant characteristic of carborane-containing materials is their exceptional thermal stability.[4] Upon heating in an oxidative environment, the carborane cage degrades to form a protective surface layer of boron oxide, boron carbide, or boron silicate, which insulates the underlying material from further degradation.[1][2] This results in remarkably high char yields at elevated temperatures, a critical property for applications in aerospace and fire-retardant materials.

| Property | Value / Description | Source |

| CAS Number | 28065-46-5 | [8] |

| Molecular Formula | C₁₀H₂₄B₁₀O₂ | [8] |

| Molecular Weight | 284.41 g/mol | [8] |

| Appearance | Inferred to be a viscous liquid or low-melting solid | - |

| Thermal Stability (in Air) | Carborane-epoxy resins show significantly enhanced thermal stability compared to conventional epoxies, with high char yields (>97%) at 800 °C.[4] | [4] |

| Decomposition Onset (TGA) | Carborane-containing polymers can be stable up to 500 °C or higher, depending on the polymer matrix.[4] | [4] |

| Mechanism of Stability | Formation of a passivating boron oxide/carbide layer at high temperatures, preventing further oxidation.[1][5] | [1][5] |

Solubility and Reactivity

The solubility is governed by the bulky, nonpolar carborane cage, while its reactivity is dictated by the terminal epoxy groups.

| Property | Value / Description | Source |

| Solubility | Due to the hydrophobic nature of the carborane cage, the compound is expected to be soluble in common organic solvents like tetrahydrofuran (THF), chloroform, and ethyl acetate.[1][9] It is insoluble in water. | [1][9] |

| Reactivity | The epoxy groups undergo characteristic ring-opening reactions with nucleophiles such as amines, phenols, and anhydrides. This is the basis for curing into a thermoset polymer network.[1][6] | [1][6] |

| Curing Behavior | Can be cured using conventional epoxy hardeners (e.g., diamines). The presence of the carborane cage can catalyze the curing reaction, reducing the activation energy.[4] | [4] |

Experimental Protocols and Methodologies

To ensure scientific integrity, the synthesis and characterization of this compound require precise and verifiable protocols.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from o-carborane.

Causality: This protocol utilizes a standard organometallic approach. Deprotonation with n-BuLi is a reliable method for activating the carborane C-H bonds. The subsequent alkylation introduces the necessary carbon backbone, and m-CPBA is a widely used and effective reagent for the epoxidation of alkenes.

Methodology:

-

Setup: Dry all glassware in an oven at 120 °C overnight. Assemble a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Deprotonation: Dissolve o-carborane (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (2.2 equivalents, 2.5 M in hexanes) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. Stir for 2 hours to ensure complete formation of the dilithio-carborane intermediate.

-

Alkylation: Add 4-bromo-1-butene (2.5 equivalents) dropwise to the solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification 1: Purify the resulting 1,2-bis(but-3-en-1-yl)carborane intermediate by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Epoxidation: Dissolve the purified intermediate (1 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (2.5 equivalents) portion-wise over 20 minutes. Stir the reaction at room temperature for 12 hours.

-

Workup: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃, followed by a saturated aqueous solution of NaHCO₃. Extract the product with DCM (3 x 50 mL).

-

Final Purification: Combine the organic layers, dry over anhydrous MgSO₄, and concentrate. Purify the final product, this compound, by column chromatography on silica gel to yield the pure compound.

Protocol 2: Structural Characterization

Objective: To confirm the identity and purity of the synthesized this compound.

Causality: A multi-technique approach is essential for unambiguous characterization.[10] NMR spectroscopy (¹H, ¹³C, ¹¹B) provides the definitive structural framework.[11][12] IR spectroscopy quickly confirms the presence of key functional groups (epoxide ring) and the absence of starting materials (alkene). Mass spectrometry verifies the molecular weight.[11]

Caption: Workflow for characterization and property analysis.

Methodology:

-

¹¹B NMR: Dissolve the sample in CDCl₃. The spectrum should show a series of broad resonances characteristic of the B-H groups in the carborane cage, confirming the integrity of the cluster.[11]

-

¹H NMR: In CDCl₃, look for characteristic signals for the epoxy ring protons (~2.5-3.0 ppm) and the methylene protons of the butyl chains. The broad carborane C-H signal will be absent, confirming disubstitution.

-

¹³C NMR: Confirm the presence of carbons in the epoxy ring (~45-55 ppm) and the butyl chains.

-

FT-IR Spectroscopy: Acquire a spectrum using a KBr pellet or as a thin film. Key signals to verify are the C-O-C asymmetric stretching of the epoxide ring (~1250 cm⁻¹) and the B-H stretching of the carborane cage (~2600 cm⁻¹).[9] The absence of the C=C stretch (~1640 cm⁻¹) from the alkene precursor indicates complete reaction.

-

Mass Spectrometry (HRMS): Use ESI or MALDI-TOF to determine the exact mass of the molecule, confirming the molecular formula C₁₀H₂₄B₁₀O₂.[12]

Applications and Future Outlook

The robust physicochemical profile of this compound and the polymers derived from it makes them suitable for demanding applications.

-

High-Performance Adhesives: Carborane-epoxy adhesives exhibit excellent lap shear strength over a wide temperature range, from cryogenic conditions up to 500°F (~260°C).[13] Their ability to maintain structural integrity at high temperatures makes them ideal for aerospace and automotive applications.

-

Thermally Stable Composites: When used as a matrix resin for carbon or glass fibers, it produces composites with superior thermo-oxidative stability compared to conventional materials.[4]

-

Neutron Shielding: The high boron content makes these materials effective at capturing thermal neutrons, a property valuable in nuclear energy and medical applications like Boron Neutron Capture Therapy (BNCT).[2][14][15]

-

Ceramic Precursors: Upon pyrolysis at very high temperatures in an inert atmosphere, carborane-containing polymers can be converted into advanced boron-carbide ceramics.[1][2]

As the demand for materials that can perform in extreme environments continues to grow, monomers like this compound represent a critical area of research. Future work will likely focus on optimizing curing kinetics, enhancing mechanical properties, and exploring their integration into multifunctional composites for next-generation technologies.

References

-

Zhang, X., Rendina, L. M., & Müllner, M. (2024). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Polymers Au, 4(1), 7–33. [Link]

-

Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. PMC, NIH. [Link]

-

Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. PubMed. [Link]

-

Request PDF. (n.d.). Carborane hybrid epoxy resins with excellent thermal stability and neutron shielding property. ResearchGate. [Link]

-

Request PDF. (n.d.). Preparation of Carborane-Containing Polymers by Atom Transfer Radical Polymerization. ResearchGate. [Link]

-

Zhang, X., Rendina, L. M., & Müllner, M. (2024). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Publications. [Link]

-

Request PDF. (n.d.). Thermal Stability of Carborane-Containing Polymers. ResearchGate. [Link]

-

ACS Publications. (n.d.). Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers. ACS Applied Polymer Materials. [Link]

-

OUCI. (n.d.). Carborane hybrid epoxy resins with excellent thermal stability and neutron shielding property. [Link]

-

Request PDF. (n.d.). Synthesis, characterization, and curing behavior of carborane-containing benzoxazine resins with excellent thermal and thermo-oxidative stability. ResearchGate. [Link]

-

IRIS Unibas. (2021). Bis(CBT)palladium(II) Derivatives (CBT = m-carborane-1-thiolate): Synthesis, Molecular Structure, and Physicochemical Properties. [Link]

-

MDPI. (2023). Combining Two Types of Boron in One Molecule (To the 60th Anniversary of the First Synthesis of Carborane). [Link]

-

MDPI. (n.d.). Synthesis and Structure of the Bis- and Tris-Polyhedral Hybrid Carboranoclathrochelates with Functionalizing Biorelevant Substituents—The Derivatives of Propargylamine Iron(II) Clathrochelates with Terminal Triple C≡C Bond(s). [Link]

-

Periodica Polytechnica Chemical Engineering. (1978). REACTIONS OF EPOXY WITH OTHER FUNCTIONAL GROUPS AND THE ARISING SEC.HYDROXYL GROUPS. [Link]

-

ResearchGate. (n.d.). Reactivity trends of the epoxy compounds towards OH radicals compared... [Link]

-

MDPI. (n.d.). 1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations. [Link]

-

PMC, NIH. (n.d.). Synthesis and Structure of the Bis- and Tris-Polyhedral Hybrid Carboranoclathrochelates with Functionalizing Biorelevant Substituents—The Derivatives of Propargylamine Iron(II) Clathrochelates with Terminal Triple C≡C Bond(s). [Link]

-

Dalton Transactions. (2017). Large, weakly basic bis(carboranyl)phosphines: an experimental and computational study. [Link]

-

NASA Technical Reports Server. (1970). bis (epoxy alkyl) carborane a dhesives. [Link]

-

MDPI. (n.d.). One-Pot Synthesis of B-Aryl Carboranes with Sensitive Functional Groups Using Sequential Cobalt- and Palladium-Catalyzed Reactions. [Link]

-

NCBI. (n.d.). 1,2-Epoxybutane. [Link]

-

PubChem. (n.d.). Bis(pinacolato)diborane. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pp.bme.hu [pp.bme.hu]

- 7. Carborane hybrid epoxy resins with excellent thermal stability and neutron shielding property [ouci.dntb.gov.ua]

- 8. biosynth.com [biosynth.com]

- 9. iris.unibas.it [iris.unibas.it]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Structure of the Bis- and Tris-Polyhedral Hybrid Carboranoclathrochelates with Functionalizing Biorelevant Substituents—The Derivatives of Propargylamine Iron(II) Clathrochelates with Terminal Triple C≡C Bond(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ntrs.nasa.gov [ntrs.nasa.gov]

- 14. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Introduction: The Unique Architecture of Carborane Cages

An In-depth Technical Guide to CAS Number 28065-46-5: 1,2-Bis(epoxybutyl)carborane

A Note on Chemical Identification: Initial database inquiries for CAS Number 28065-46-5 may erroneously point to unrelated compounds. This guide confirms that CAS 28065-46-5 correctly identifies This compound , a unique organoboron compound with significant potential in advanced materials and therapeutic applications.

Carboranes are a class of polyhedral boron-carbon molecular clusters that can be considered three-dimensional analogues of benzene.[1][2] These cage-like structures, most commonly the icosahedral closo-carboranes (C₂B₁₀H₁₂), are not mere chemical curiosities; they are remarkably stable and possess a unique combination of properties that make them highly attractive for researchers, particularly in drug development and materials science.[3][4]

The compound this compound features the ortho-carborane cage, where two carbon atoms are adjacent within the icosahedral framework. This cage is functionalized at its carbon vertices with two epoxybutyl side chains. This hybrid structure marries the exceptional properties of the carborane core with the reactive potential of epoxide rings, opening a vast design space for novel applications.

Key attributes of carboranes relevant to researchers include:

-

Exceptional Stability: Carboranes exhibit remarkable thermal and chemical stability, being robust against degradation by moisture, acids, and oxidants.[3][5]

-

Hydrophobicity: The carborane cage is intensely hydrophobic, a property that can be leveraged to enhance interactions with hydrophobic biological targets or improve the performance of polymers.[3]

-

Three-Dimensional Scaffolding: Their rigid, spherical geometry provides a predictable and stable scaffold for the precise spatial arrangement of functional groups.[3]

-

Bioisosterism: The carborane cage is comparable in size to a phenyl ring or an adamantane group, allowing it to act as a "3D phenyl" bioisostere in drug design, often leading to increased potency or improved pharmacokinetic profiles.[6]

Physicochemical Properties of this compound

Specific, experimentally verified physicochemical data for this compound is not widely available in recent literature. The information below is compiled from supplier data and historical technical reports. A notable discrepancy exists in the reported molecular formula, which impacts the molecular weight. This likely stems from a difference in the butyl chain's saturation, with C₁₀H₂₄B₁₀O₂ representing a saturated butyl chain and C₁₀H₁₄B₁₀O₂ suggesting unsaturation, which is inconsistent with the compound name. The formula C₁₀H₂₄B₁₀O₂ is more chemically plausible for "epoxybutyl" sidechains derived from butylene oxide.

| Property | Value | Source(s) |

| CAS Number | 28065-46-5 | [7][8] |

| Synonyms | This compound | [7][8] |

| Molecular Formula | C₁₀H₂₄B₁₀O₂ | [8][9] |

| Molecular Weight | 284.41 g/mol | [8][9] |

| Appearance | Data not available (likely a liquid or low-melting solid) | N/A |

| Solubility | Expected to be soluble in common organic solvents and insoluble in water. | Inferred |

Chemical Structure

The structure consists of an icosahedral cage of ten boron atoms and two adjacent carbon atoms. Each carbon atom is bonded to a butyl chain terminated by an epoxide ring.

Caption: 2D representation of this compound structure.

Synthesis and Reactivity

Synthesis Pathway

The synthesis of this compound is not commonly detailed in modern literature, but historical reports describe its preparation based on the functionalization of ortho-carborane.[10] The general pathway involves the reaction of ortho-carborane with a suitable precursor to introduce the epoxybutyl chains. A plausible synthetic route begins with the metallation of ortho-carborane followed by reaction with an appropriate electrophile.

Caption: General synthetic workflow for this compound.

Reactivity

The reactivity of this molecule is dominated by the epoxide functional groups. These three-membered rings are susceptible to ring-opening reactions with a wide variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the basis for its use as a monomer in polymerization and as a cross-linking agent to form robust polymer networks.[10][11][12] The carborane cage itself is highly stable and generally does not participate in reactions under the conditions used for epoxide chemistry.

Applications in Research and Drug Development

While this compound was initially investigated for high-temperature adhesives due to the thermal stability of the carborane core,[10] its structure is highly relevant to modern pharmaceutical and materials research.

Advanced Polymer and Materials Science

The bifunctional nature of this compound makes it an excellent monomer for creating carborane-containing polymers.[4][13] The epoxide groups can be polymerized or used to cure other resins, such as conventional epoxy systems.[11][12]

-

High-Performance Composites: Incorporating the bulky, stable carborane cage into a polymer backbone can significantly enhance thermal stability, oxidative resistance, and char yield, making these materials suitable for aerospace and other harsh-environment applications.[13][14]

-

Ceramic Precursors: Pyrolysis of carborane-containing polymers can yield boron carbide ceramics, which are known for their extreme hardness and durability.[14]

Drug Delivery and Biomedical Applications

The unique properties of carboranes make them compelling candidates for drug development.[2][6]

-

Boron Neutron Capture Therapy (BNCT): Carboranes are rich sources of the non-radioactive boron-10 isotope (¹⁰B).[5][6] BNCT is a targeted cancer therapy where ¹⁰B-containing drugs are selectively delivered to tumor cells. When irradiated with low-energy neutrons, the ¹⁰B atoms capture neutrons and undergo a fission reaction, releasing high-energy particles that kill the cancer cell from within, with minimal damage to surrounding healthy tissue. The epoxide handles on this compound could be used to attach tumor-targeting ligands (e.g., antibodies, peptides) to create a sophisticated BNCT delivery agent.

-

Hydrophobic Scaffolds for Drug Design: The hydrophobic and rigid carborane cage can serve as a pharmacophore to enhance binding to biological targets.[1][2] By replacing a phenyl group with a carborane cage, medicinal chemists can explore new binding interactions and potentially overcome drug resistance. The epoxybutyl sidechains provide versatile points for attaching other pharmacologically active moieties or for linking the carborane to a larger drug molecule.

-

Nanomaterial Conjugation: The reactive epoxide groups allow for the covalent attachment of the carborane cage to nanoparticles, liposomes, or other drug delivery systems.[2] This can improve the solubility and tumor accumulation of these hydrophobic clusters, enhancing their efficacy as therapeutic or diagnostic agents.

Experimental Protocols

Representative Protocol: Epoxide Ring-Opening with an Amine

This protocol describes a general procedure for conjugating a primary amine-containing molecule (e.g., a fluorescent tag, a targeting ligand) to this compound. This is a representative method and must be optimized for specific substrates.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nucleophile: Add the amine-containing molecule (2.2 equivalents to target both epoxide sites) to the solution.

-

Base Catalysis (Optional): For less reactive amines, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (0.1-0.5 equivalents) can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C). Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench any excess reagents. The product can be isolated by removing the solvent under reduced pressure and purifying via column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H, ¹³C, ¹¹B) and mass spectrometry.

Analytical and Characterization Methods

Characterizing carborane-containing compounds requires a combination of standard and specialized analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for carborane structure elucidation.[2][15][16]

-

¹¹B NMR: This is the most informative technique, providing information on the electronic environment of each boron atom in the cage. The number of signals and their chemical shifts are characteristic of the carborane isomer and its substitution pattern.[17]

-

¹H NMR: Provides signals for the C-H protons on the cage and the protons on the epoxybutyl sidechains.

-

¹³C NMR: Used to identify the carbon atoms of the cage and the sidechains.[15]

-

2D Techniques: Advanced techniques like ¹¹B-¹H COSY can help assign specific protons to their corresponding boron atoms.[6]

-

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. The isotopic signature of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) results in a characteristic, broad isotopic pattern for the molecular ion peak, which is a definitive feature of boron cluster compounds.[1][3][7]

-

Infrared (IR) Spectroscopy: Can be used to identify functional groups, such as the characteristic stretching frequencies of the epoxide ring (around 1250, 915, and 840 cm⁻¹) and B-H bonds (around 2600 cm⁻¹).

Safety and Handling

While the carborane cage itself is of low toxicity, the overall safety profile of this compound is dictated by its epoxide functional groups. Epoxides are generally considered irritants, potential sensitizers, and should be handled with care.[10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[15][16][18]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[15][16]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases, as these can catalyze vigorous and potentially explosive ring-opening of the epoxide.[16] Borane compounds can also be water-reactive, although the fully-formed carborane cage is much more stable.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition and incompatible materials.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound (CAS 28065-46-5) is a highly specialized chemical that stands at the intersection of organoboron chemistry and polymer science. Its unique structure, combining a robust, hydrophobic carborane core with reactive epoxide functionalities, provides a versatile platform for innovation. For researchers in drug development, it offers a novel scaffold for creating targeted therapeutics, particularly for BNCT, and for designing enzyme inhibitors with unique three-dimensional properties. In materials science, it serves as a building block for high-performance polymers with exceptional thermal stability. While a lack of extensive modern characterization data necessitates careful handling and thorough analysis by the end-user, the fundamental properties of its constituent parts point to a molecule with significant and untapped potential.

References

-

The Use of Carboranes in Cancer Drug Development. ClinMed International Library. Available at: [Link]

-

Endo, Y. (2003). A NEW APPLICATION OF INORGANIC CLUSTER, CARBORANES FOR MEDICINAL DRUG DESIGN AND MOLECULAR CONSTRUCTION. Journal of the Korean Chemical Society, 47(4), 304-309. Available at: [Link]

-

Bao, X., et al. (2022). Carboranes as unique pharmacophores in antitumor medicinal chemistry. Molecular Therapy - Oncolytics, 24, 400-416. Available at: [Link]

-

Bao, X., et al. (2022). Carboranes as unique pharmacophores in antitumor medicinal chemistry. Molecular Therapy - Oncolytics, 24, 400-416. Available at: [Link]

-

Onak, T., et al. (1995). 13C NMR Studies on Carboranes and Derivatives: Experimental/Calculational Correlations. Journal of the American Chemical Society, 117(46), 11523-11530. Available at: [Link]

-

Jayapal, M., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 615. Available at: [Link]

-

Rüttger, F., et al. (2024). Resonance and structural assignment in (car)borane clusters using 11 B residual quadrupolar couplings. Chemical Communications, 60(1), 69-72. Available at: [Link]

-

Safety Data Sheet - o-Carborane, 99%. Cole-Parmer. Available at: [Link]

-

Le, T. T., & Zhang, Y. (2024). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Polymers Au, 4(1), 7-33. Available at: [Link]

-

bis (epoxy alkyl) carborane a dhesives. NASA Technical Reports Server. (1970). Available at: [Link]

-

Teixidor, F., & Viñas, C. (2021). Composites and Materials Prepared from Boron Cluster Anions and Carboranes. Materials, 14(11), 3025. Available at: [Link]

-

Le, T. T., & Zhang, Y. (2024). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Polymers Au, 4(1), 7-33. Available at: [Link]

-

Le, T. T., & Zhang, Y. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ResearchGate. Available at: [Link]

-

Safety Data Sheet. Carboline. (2022). Available at: [Link]

-

Le, T. T., & Zhang, Y. (2024). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Polymers Au, 4(1), 7-33. Available at: [Link]

-

1,2-Epoxybutane. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. (1989). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: International Agency for Research on Cancer. Available at: [Link]

-

Synthesis and Structure of the Bis- and Tris-Polyhedral Hybrid Carboranoclathrochelates with Functionalizing Biorelevant Substituents—The Derivatives of Propargylamine Iron(II) Clathrochelates with Terminal Triple C≡C Bond(s). Semantic Scholar. (2021). Available at: [Link]

-

Borane and Carborane Derivatives: Structure, Reactivity, and Applications. UCHEM. (2025). Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 3. Negative-ion mass spectrometry of closo-carboranes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. myuchem.com [myuchem.com]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. Free three-dimensional carborane carbanions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02252K [pubs.rsc.org]

- 9. biosynth.com [biosynth.com]

- 10. canbipharm.com [canbipharm.com]

- 11. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Carborane Nanomembranes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Resonance and structural assignment in (car)borane clusters using 11 B residual quadrupolar couplings - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05054H [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure of 1,2-Bis(epoxybutyl)carborane

This guide provides a comprehensive technical overview of the molecular structure of 1,2-Bis(epoxybutyl)carborane, a molecule of significant interest in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this unique carborane derivative.

Introduction: The Significance of Functionalized Carboranes

Carboranes are a class of organoboron compounds characterized by their polyhedral cluster structures composed of boron, carbon, and hydrogen atoms.[1] The most common is the icosahedral dicarba-closo-dodecaborane (C₂B₁₀H₁₂), which exists as three isomers: ortho- (1,2-), meta- (1,7-), and para- (1,12-), depending on the position of the two carbon atoms in the cage.[2] These structures are remarkably stable, both thermally and chemically, and their three-dimensional, rigid nature makes them attractive scaffolds for the design of new therapeutic agents and advanced materials.[2][3]

The functionalization of the carborane cage, particularly at the carbon vertices, allows for the attachment of various organic moieties, leading to compounds with tailored properties. This compound is one such derivative, where the introduction of reactive epoxy groups opens up a wide range of possibilities for further chemical modifications and applications. The boron-rich nature of the carborane core also makes these compounds potential agents for Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[4][5][6]

Part 1: Molecular Architecture of this compound

The molecular structure of this compound is defined by two key components: the central ortho-carborane cage and the two epoxybutyl side chains attached to the adjacent carbon atoms.

The ortho-Carborane Core

The foundational structure is the ortho-carborane cage, a nearly spherical icosahedron with a diameter comparable to a rotating benzene ring.[7] This cage is composed of ten boron atoms and two adjacent carbon atoms, each vertex also bearing a hydrogen atom in the parent molecule. This polyhedral framework is characterized by delocalized electron bonding, contributing to its exceptional stability.[1]

The Epoxybutyl Side Chains

Attached to the two carbon atoms of the ortho-carborane cage are two epoxybutyl groups. Based on the compound's nomenclature and chemical supplier information, the molecular formula is C₁₀H₂₄B₁₀O₂.[8] This suggests that the side chains are saturated butyl groups containing an epoxide ring. While the precise isomeric form of the epoxybutyl group is not definitively established in the readily available literature, a common and chemically reasonable structure would involve a 2,3-epoxybutyl or a 3,4-epoxybutyl chain linked to the carborane carbons. For the purpose of this guide, we will consider the 3,4-epoxybutyl substituent as a representative structure.

The linkage between the carborane cage and the side chains occurs via a stable carbon-carbon single bond. The overall molecule is therefore symmetrical with respect to the plane bisecting the C1-C2 bond of the carborane cage.

Visualization of the Molecular Structure

The following diagram, generated using the DOT language, illustrates the proposed molecular structure of this compound.

Sources

- 1. Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Structure of the Bis- and Tris-Polyhedral Hybrid Carboranoclathrochelates with Functionalizing Biorelevant Substituents—The Derivatives of Propargylamine Iron(II) Clathrochelates with Terminal Triple C≡C Bond(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. matrixscientific.com [matrixscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

Introduction: The Dawn of a New Class of High-Performance Polymers

An In-Depth Technical Guide to the Foundational Research in Carborane-Containing Polymers

For Researchers, Scientists, and Drug Development Professionals

The field of polymer chemistry was revolutionized in the mid-20th century by the introduction of a novel building block: the carborane cage. The synthesis of icosahedral closo-carboranes (C₂B₁₀H₁₂) was first disclosed in late 1963, sparking immediate and intense interest.[1][2] These uniquely stable, three-dimensional structures, composed of boron and carbon atoms, presented an intriguing proposition for polymer scientists. The primary impetus for this research was the pursuit of materials with unparalleled thermal and oxidative stability, driven by the demanding needs of the aerospace and defense industries.[3][4]

Almost immediately following the discovery of the carborane cage, a pioneering series of studies published between 1964 and 1967 by Green et al. laid the groundwork for the entire field.[1][3] This early work explored the incorporation of carborane cages into a variety of polymer backbones, including polyesters, polyformals, polyacrylates, and most notably, polysiloxanes.[3] The core hypothesis was that the inherent stability of the carborane icosahedron could be imparted to a macromolecular chain, leading to polymers capable of withstanding extreme temperatures and harsh oxidative environments. This guide provides a technical overview of these foundational studies, focusing on the core synthetic strategies, the rationale behind experimental choices, and the initial characterization that defined this remarkable class of materials.

Core Synthetic Strategies in Early Carborane Polymer Chemistry

The initial forays into carborane polymer synthesis leveraged established polymerization techniques, adapting them to the unique reactivity of carborane-based monomers. The vast majority of early work focused on step-growth polymerization, which allowed for the direct incorporation of the carborane cage into the polymer backbone.[1][5][6]

Step-Growth Polymerization: Building the Backbone

Step-growth, or polycondensation, reactions were the natural starting point for creating carborane polymers. This approach involved synthesizing difunctional carborane monomers that could react with comonomers to build the polymer chain step-by-step.

1. Carborane Polyesters and Polyamides

-

Scientific Rationale: The synthesis of polyesters and polyamides was a well-understood field. By creating carborane-based diols or diacid chlorides, researchers could readily substitute traditional organic monomers (like adipic acid or terephthalic acid) with carborane cages. The objective was to determine if the rigid, stable carborane unit could enhance the thermal properties of these conventional polymers. The choice of ester or amide linkages provided strong, covalent connections within the backbone.

-

Experimental Workflow: Synthesis of a Carborane Polyester This workflow describes the general polycondensation reaction between a carborane diol and a diacid chloride, a common early method.

Caption: General workflow for carborane polyester synthesis.

-

Detailed Protocol: Synthesis of a Carborane Polyester via Interfacial Polycondensation

-

Monomer Preparation: A solution of the carborane-containing diol is prepared in an aqueous alkaline solution (e.g., sodium hydroxide). This deprotonates the hydroxyl groups, forming the more reactive alkoxide.

-

Organic Phase: A second solution of a diacid chloride (e.g., terephthaloyl chloride) is prepared in an immiscible organic solvent (e.g., chloroform or dichloromethane).

-

Reaction Initiation: The aqueous solution is carefully layered on top of the organic solution. The polymerization occurs at the interface between the two layers.

-

Polymer Isolation: The polymer film that forms at the interface is carefully drawn out, washed sequentially with water and a solvent like methanol to remove unreacted monomers and salts, and then dried under vacuum.

-

Self-Validation: The successful formation of the polymer is confirmed by its insolubility in the reaction solvents and characteristic changes in its infrared (IR) spectrum, such as the appearance of a strong carbonyl stretch (C=O) from the ester group and the disappearance of the hydroxyl (O-H) band from the diol monomer.

-

2. Carborane-Siloxane Polymers: The Birth of "Dexsil"

The most significant and commercially successful early carborane polymers were the polysiloxanes.[7] The goal was to merge the extreme thermal stability of the meta-carborane cage (1,7-C₂B₁₀H₁₂) with the flexibility and low glass transition temperature (Tg) of a polysiloxane backbone.

-

Scientific Rationale & Overcoming a Key Hurdle: Initial attempts to synthesize these polymers through simple hydrolysis of 1,7-bis(chlorodimethylsilyl)-m-carborane were largely unsuccessful, failing to produce high molecular weight polymers.[2] The critical innovation was the development of a ferric chloride (FeCl₃)-catalyzed reaction. This method involved the co-reaction of a bis(alkoxysilyl)carborane with a bis(chlorosilyl)carborane. The FeCl₃ catalyst facilitated the elimination of an alkyl chloride, forming a stable siloxane (Si-O-Si) bond. This specific catalytic choice was a field-proven insight that enabled the reliable synthesis of high-molecular-weight, linear poly(m-carboranylenesiloxane) elastomers.[2]

-

Experimental Workflow: FeCl₃-Catalyzed Synthesis This diagram illustrates the breakthrough catalytic method for producing high-performance carborane-siloxane elastomers.

Caption: FeCl₃-catalyzed route to poly(carborane-siloxane).

-

Detailed Protocol: Synthesis of Poly(m-carboranylenesiloxane)

-

Reactant Charging: Equimolar amounts of a bis(dialkoxysilyl)-m-carborane (e.g., 1,7-bis(methoxydimethylsilyl)-m-carborane) and a bis(dichlorosilyl)-m-carborane are charged into a reaction vessel equipped with a mechanical stirrer and a distillation head.

-

Catalyst Introduction: A catalytic amount of anhydrous ferric chloride is added to the mixture.

-

Polymerization: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature sufficient to initiate the elimination of alkyl chloride (typically >200°C). The reaction progress is monitored by the distillation of the alkyl chloride byproduct.

-

Viscosity Increase: As the polymerization proceeds, the viscosity of the reaction mixture increases significantly. The reaction is continued until the desired molecular weight is achieved, often indicated by the cessation of byproduct distillation or a target melt viscosity.

-

Purification: The resulting polymer is dissolved in a suitable solvent (e.g., toluene) and filtered to remove the catalyst residue. The polymer is then isolated by precipitation in a non-solvent like methanol.

-

Self-Validation: The formation of the siloxane linkage is confirmed by IR spectroscopy through the appearance of a broad, strong Si-O-Si stretching band. Gel permeation chromatography (GPC) is used to confirm the formation of a high molecular weight polymer.

-

Early Characterization and Property Analysis

The primary goal of early research was to quantify the anticipated improvements in material properties, especially thermal stability.

Thermal Stability: The Key Performance Metric

The defining characteristic of early carborane polymers was their exceptional resistance to heat.[1][3]

-

Analytical Techniques: Thermogravimetric analysis (TGA) was the principal tool used to assess thermal stability. It measures the change in a material's mass as a function of temperature, revealing the onset of decomposition. Differential Scanning Calorimetry (DSC) was used to identify phase transitions like Tg and melting points.[6]

-

Causality of Stability: The extreme stability stems from the high bond energy within the icosahedral carborane cage. Upon heating in an oxidative environment, carborane-containing polymers, particularly the siloxanes, form a protective surface layer of boron oxide, boron carbide, or boron silicate glass.[3][8] This char layer acts as a barrier, preventing further oxidation of the underlying bulk material.[3] Many of these polymers were found to be stable to temperatures exceeding 400-500°C.[2][9]

Table 1: Representative Thermal Properties of Early Carborane-Containing Polymers

| Polymer Type | Backbone Structure | Td₅ (°C, in N₂) | Char Yield at 800°C (%) | Reference |

| Carborane Polyester | Ester linkages with m-carborane | ~400 - 450 | 60 - 70 | [1] |

| Poly(vinylcarborane) | Carbon backbone, pendant o-carborane | ~350 - 400 | > 50 | [7] |

| Poly(m-carboranylenesiloxane) | Siloxane linkages with m-carborane | > 500 | > 80 | [2][7] |

Note: Values are approximate and representative of early findings.

Glass Transition Temperature (Tg): The Impact of a Bulky Group

The incorporation of the bulky carborane cage had a complex and non-intuitive effect on the glass transition temperature of the polymers.[1]

-

A Duality of Effects:

-

Increased Tg: The large, rigid carborane cage can significantly hinder the rotational freedom and mobility of the polymer chains, leading to an increase in the energy required for segmental motion, thus raising the Tg.[1]

-

Decreased Tg: Paradoxically, the bulkiness of the clusters can also disrupt efficient chain packing and reduce intermolecular forces.[1] This "free volume" effect can lower the Tg, particularly when the carborane units are pendant to the main chain.

-

The balance of these two competing effects determines the final Tg, a critical insight for designing materials with specific service temperatures.

Pioneering Applications

While modern applications are diverse, the focus of early research was squarely on materials for extreme environments.

-

High-Temperature Elastomers and Coatings: The exceptional thermal stability of carborane-siloxane polymers made them prime candidates for use as high-temperature seals, O-rings, and protective coatings in aerospace applications.[1][4]

-

Gas Chromatography: The high thermal stability and unique polarity of carborane-siloxanes led to their commercialization as stationary phases (e.g., Dexsil-300-GC) for high-temperature gas chromatography, allowing for the separation of high-boiling-point compounds.[7][10]

This foundational work, driven by the quest for thermally robust materials, not only produced a new class of high-performance polymers but also laid the scientific groundwork for the advanced carborane-containing materials used today in fields ranging from medicine (Boron Neutron Capture Therapy) to optoelectronics.[1][2][11]

References

-

Zhang, X., Rendina, L. M., & Müllner, M. (2024). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Polymers Au, 4(2), 115-141. [Link]

-

Zhang, X., Rendina, L. M., & Müllner, M. (2024). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Publications. [Link]

-

Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ResearchGate. [Link]

-

Zhang, X., Rendina, L. M., & Müllner, M. (2024). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Publications. [Link]

-

Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. PubMed. [Link]

-

Viñas, C., & Teixidor, F. (2023). Fifty years of carborane chemistry: The history of discovery and the first results. ResearchGate. [Link]

-

Williams, R. E. (n.d.). CARBORANE POLYMERS. International Union of Pure and Applied Chemistry. [Link]

-

Grimes, R. N. (n.d.). Carborane polymers and dendrimers. ResearchGate. [Link]

-

Sun, J., et al. (2023). Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers. ACS Applied Polymer Materials. [Link]

-

Unspecified Author. (2013). Carboranes and their Incorporation into Siloxane Polymers. UCL Discovery. [Link]

-

Anisimov, A. A., et al. (2018). Carborane–Siloxanes: Synthesis and Properties. New Possibilities for Structure Control. ResearchGate. [Link]

-

Unspecified Author. (n.d.). Preparation of Carborane-Containing Polymers by Atom Transfer Radical Polymerization. ResearchGate. [Link]

Sources

- 1. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. publications.iupac.org [publications.iupac.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

"thermal stability of carborane cages in polymers"

An In-Depth Technical Guide to the Thermal Stability of Carborane Cages in Polymers

Authored by a Senior Application Scientist

Foreword: The Quest for Ultimate Thermal Resilience

In the relentless pursuit of materials that can withstand extreme environments, the incorporation of carborane cages into polymer structures represents a paradigm shift. These unique boron-carbon clusters, with their icosahedral geometry and exceptional intrinsic stability, offer a pathway to polymers with unparalleled thermal and oxidative resistance. This guide provides a comprehensive exploration of the principles, mechanisms, and analytical methodologies that underpin the remarkable thermal stability of carborane-containing polymers. It is intended for researchers, materials scientists, and professionals in fields where high-temperature performance is not just a desirable trait, but a critical necessity.

The Carborane Cage: A Foundation of Stability

Carboranes are a class of electron-delocalized icosahedral clusters composed of boron and carbon atoms.[1][2] The most commonly utilized carborane is the 12-vertex closo-carborane (C₂B₁₀H₁₂), which exists as three isomers: ortho-, meta-, and para-carborane, distinguished by the positions of the two carbon atoms in the cage.[3]

These structures are renowned for their extraordinary thermal and chemical stability, a consequence of their unique three-dimensional aromaticity.[3][4] This inherent robustness makes them ideal building blocks for creating polymers that can function in harsh environments where conventional polymers would degrade.[2][5][6] The integration of these cages can be achieved by incorporating them into the polymer backbone or as pendant groups, each strategy imparting distinct properties to the final material.[1]

The Cornerstone of Stability: The Ceramic Char-Forming Mechanism

The exceptional thermal stability of carborane-containing polymers stems from their unique degradation mechanism, particularly in an oxidative environment. Upon heating to high temperatures, the carborane cages undergo a transformation to form a protective, self-healing ceramic layer.[1] This layer, typically composed of boron oxide (B₂O₃), borosilicate glass, or boron carbide, acts as a physical barrier that insulates the underlying polymer from further thermal degradation and prevents the ingress of oxygen.[1][7] This results in a significantly increased char yield, a key indicator of thermal stability, with some carborane-containing polymers exhibiting char yields of over 80% at 800°C.[8][9]

In an inert atmosphere, the stabilization effect is still present but can be less pronounced. While the carborane cage itself is stable to very high temperatures (up to 750°C), some carborane additives can be volatile at elevated temperatures, which may limit their effectiveness in the absence of oxygen to form the protective oxide layer.[10]

Visualizing the Protective Mechanism

Caption: Mechanism of thermal protection in carborane polymers.

Key Factors Influencing Thermal Performance

The thermal stability of a carborane-containing polymer is not solely dependent on the presence of the carborane cage but is a multifactorial property influenced by several structural and environmental parameters.

The Role of Carborane Isomerism

The choice of ortho-, meta-, or para-carborane can have a subtle but significant impact on the polymer's properties. While the inherent thermal stability of the isomers themselves is high, their geometry and electronic properties can influence polymer chain packing and intermolecular interactions. For instance, studies on non-fullerene acceptors for organic solar cells have shown that while the optoelectronic properties are only slightly affected by the isomer choice, the device performance can vary drastically.[4][11] In the context of thermal stability, the more linear structure of para-carborane may lead to more ordered packing in some polymer backbones, potentially influencing the degradation pathway.

Polymer Architecture: Backbone vs. Pendant Integration

Carborane cages can be incorporated into polymers in two primary ways:

-

Main-Chain (Backbone) Integration: Here, difunctional carborane derivatives are used as monomers in step-growth polymerizations, such as polycondensation.[1][12] This approach often leads to a more profound and direct influence on the bulk thermal properties of the material.

-

Pendant Group Integration: In this strategy, monofunctional carborane derivatives are attached as side chains to a pre-existing polymer or are copolymerized in chain-growth reactions like ATRP or RAFT.[1][2][3] This allows for the modification of a wide range of existing polymers.

The choice of architecture depends on the desired properties of the final material. Main-chain incorporation is often favored for applications demanding the highest possible thermal stability.

The Influence of the Polymer Matrix

The type of polymer to which the carborane cage is attached plays a crucial role in the overall thermal performance. Polysiloxanes, for example, are known for their inherent thermal stability, and the incorporation of carborane cages can further enhance this property to exceptional levels.[13][14] The bulky carborane group can sterically hinder the "back-biting" degradation mechanism common in polysiloxanes, which leads to the formation of volatile cyclic siloxanes.[9] Similarly, incorporating carboranes into high-performance polymers like polyimides and polybenzoxazines has been shown to significantly elevate their operational temperatures.[1][15][7]

Essential Analytical Protocols for Thermal Characterization

A rigorous and standardized approach to thermal analysis is paramount for accurately assessing the performance of carborane-containing polymers.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone technique for evaluating the thermal stability of these materials by measuring the change in mass of a sample as a function of temperature.[16]

Step-by-Step TGA Protocol

-

Sample Preparation: Ensure the polymer sample is dry and free of residual solvents. A typical sample mass is 5-10 mg, accurately weighed.

-

Instrument Setup:

-

Place the sample in a ceramic or platinum TGA pan.

-

Purge the TGA furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Heating Program: Heat the sample at a constant rate, typically 10 °C/min, over a temperature range relevant to the polymer's degradation, for instance, from room temperature to 1000 °C.

-

Data Analysis:

-

Onset of Decomposition (Td5%): The temperature at which 5% weight loss occurs is a common metric for the initial decomposition temperature.

-

Char Yield: The percentage of residual mass at a high temperature (e.g., 800 °C or 1000 °C) is a critical indicator of the material's ability to form a protective ceramic layer.

-

Comparative TGA Data

| Polymer System | Atmosphere | Td5% (°C) | Char Yield at 800°C (%) | Reference |

| Poly(m-carborane-siloxane) | Air | > 536 | > 83 | [8][17] |

| Conventional Polysiloxane (PDMS) | Air | ~240 | Low | [9] |

| Carborane-containing Polyimide (CPI-50) | N₂ | ~600 | > 70 | [15] |

| Boron-free Polyimide (CPI-0) | N₂ | ~580 | < 60 | [15] |

| Carborane-Cyanate Composite (30 wt%) | Air | ~400 | 76 | [10] |

| Neat Cyanate Ester Resin | Air | ~420 | 0 | [10] |

Differential Scanning Calorimetry (DSC)

DSC is employed to investigate thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and curing exotherms.[18][19] The Tg is particularly important as it defines the upper-temperature limit for the material's mechanical integrity in many applications.

Step-by-Step DSC Protocol

-

Sample Preparation: A small sample (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Heating and Cooling Program:

-

A common procedure is a heat-cool-heat cycle. The first heating scan removes any prior thermal history.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg or Tm.

-

It is then cooled at a controlled rate (e.g., 10 °C/min).

-

A second heating scan is performed at the same rate, and the data from this scan is typically used for analysis.

-

-

Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Visualizing the Analytical Workflow

Caption: Workflow for thermal characterization of carborane polymers.

Applications in Extreme Environments

The remarkable thermal stability of carborane-containing polymers makes them enabling materials for a range of demanding applications.

-

Aerospace and Defense: As components in high-speed aircraft and missiles, where materials are subjected to extreme temperatures and oxidative stress.[10][20]

-

High-Temperature Coatings: Protective coatings for metals and other materials, preventing degradation in harsh industrial processes.[21][22]

-

Ceramic Precursors: As precursors for the synthesis of advanced boron-containing ceramics, which are difficult to process using traditional methods.[2][7][23] The polymer can be shaped into a desired form and then pyrolyzed to yield a ceramic component.[24]

-

High-Temperature Adhesives: For bonding components that must maintain their integrity at elevated temperatures.[20][25]

Future Outlook: Pushing the Boundaries of Thermal Stability

The field of carborane-containing polymers continues to evolve, with ongoing research focused on several key areas:

-

Novel Polymer Architectures: The development of new polymer backbones and architectures to further enhance thermal stability and processability.

-

Functionalization: The synthesis of new functionalized carborane monomers to tailor the properties of the resulting polymers for specific applications.[26]

-

Cost-Effective Synthesis: The development of more efficient and scalable synthetic routes to make these high-performance materials more accessible.[20]

The synergistic combination of the unique properties of carborane cages with the versatility of polymer chemistry will undoubtedly continue to yield materials that push the boundaries of what is possible in high-temperature applications.

References

-

Zhang, X., Rendina, L. M., & Müllner, M. (2024). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Polymers Au, 4(1), 7–33. [Link]

-

Zhang, X., Rendina, L. M., & Müllner, M. (2024). Carborane-Containing Polymers: Synthesis, Properties, and Applications. PMC. [Link]

-

Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ResearchGate. [Link]

-

Li, X., Jia, X., Yang, J., & Song, H.-J. (2023). Molecular design of Carborane-containing Polyimide copolymers: enhanced high-temperature resistance and tribological performance. ResearchGate. [Link]

-

Lou, P., Zhang, X., Liu, B., Gao, X., Zhang, Z., & Xie, Z. (2017). Synthesis and thermal degradation mechanism of polyorganocarboranesiloxanes containing m-carboranylmethyl unit. Polymer Degradation and Stability, 144, 304–314. [Link]

-

(2025). Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers. NIH. [Link]

-

Barber, V., & Leibfarth, F. (n.d.). Tuning the degradation of plastics by leveraging C–H functionalization. ACS. [Link]

-

Patel, M., & Swain, A. C. (2004). Thermal stability of poly(m-carborane–siloxane) elastomers. Polymer Degradation and Stability. [Link]

-

Tong, Y., Yuan, Q., & Huang, F. (2019). Preparation and Characterization of Silicon-containing Polyarylacetylene/montmorilloite Nanocomposites. ResearchGate. [Link]

-

Green, J., & Mayes, N. (1967). Thermal Stability of Carborane-Containing Polymers. Journal of Macromolecular Science, Part A, 1(1), 135-145. [Link]

-

Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. PubMed. [Link]

-

Liu, F., Fang, G., Yang, H., et al. (2019). Carborane-Containing Aromatic Polyimide Films with Ultrahigh Thermo-Oxidative Stability. Polymers, 11(12), 1930. [Link]

-

Williams, R. E. (n.d.). CARBORANE POLYMERS. IUPAC. [Link]

-

Jiang, Y., Li, X., Huang, F., et al. (2015). o-Carborane-Containing Poly(siloxane-arylacetylene)s With Thermal and Thermo-Oxidative Stabilities. ResearchGate. [Link]

-

Wang, L., et al. (2023). Preparation and properties of high molecular weight high temperature resistant carborane polyurethane adhesive. Journal of Adhesion Science and Technology. [Link]

-

Wang, L., et al. (2023). Preparation and properties of high molecular weight high temperature resistant carborane polyurethane adhesive. Taylor & Francis Online. [Link]

-

(n.d.). Introducing borane clusters into polymeric frameworks: architecture, synthesis, and applications. Chemical Communications (RSC Publishing). [Link]

-

Xing, T., Wu, J., Zhang, K., & Huang, Y. (2023). DSC curves of the obtained carborane polyimides in N₂. ResearchGate. [Link]

-

(2023). DIELECTRIC MATERIALS FOR HIGH TEMPERATURE APPLICATION. DTIC. [Link]

-

(n.d.). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Publications. [Link]

-

(2024). Recent Advances in Carborane-Based Crystalline Porous Materials. MDPI. [Link]

-

(2025). Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers. OSTI.GOV. [Link]

-

(2022). Thermal-Oxidation-Resistant Poly(Carborane-Silane) for Protective Coatings Under Harsh Environments. ACS Applied Polymer Materials. [Link]

-

(2023). A comparison of para, meta, and ortho-carborane centred non-fullerene acceptors for organic solar cells. Journal of Materials Chemistry C (RSC Publishing). [Link]

-

(n.d.). Investigation of Polymers with Differential Scanning Calorimetry Contents. University of Southern Mississippi. [Link]

-

(2023). A comparison of para, meta, and ortho-carborane centred non-fullerene acceptors for organic solar cells. Semantic Scholar. [Link]

-

(n.d.). On the stabilizing effect of polyamido-m-carboranes. Sci-Hub. [Link]

-

(1992). Synthesis of functional polymers via borane monomers and metathesis catalysts. Science. [Link]

-

(2023). Biomimetic Photodegradation of Glyphosate in Carborane-Functionalized Nanoconfined Spaces. Journal of the American Chemical Society. [Link]

-

(2021). Differential Scanning Thermal Analysis in Polymeric Materials. AZoM. [Link]

-

(n.d.). Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. MDPI. [Link]

-

(n.d.). Polymers and ceramics based on icosahedral carboranes. Model studies of the formation and hydrolytic stability of aryl ether, ketone, amide and borane linkages between carborane units. Journal of Materials Chemistry (RSC Publishing). [Link]

-

(n.d.). Synthesis and characterization of carborane‐containing polyester with excellent thermal and ultrahigh char yield. OUCI. [Link]

-